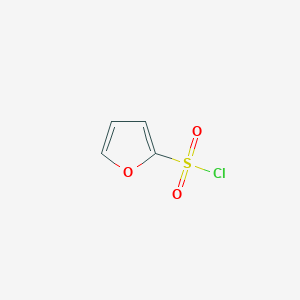

Furan-2-sulfonyl Chloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

furan-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClO3S/c5-9(6,7)4-2-1-3-8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKOSPNJXYCZHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383535 | |

| Record name | Furan-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52665-48-2 | |

| Record name | Furan-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | furan-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Electrophilic Sulfonation and Halogenation Routes

Oxidative Conversion of Sulfur Precursors

A prevalent strategy for synthesizing sulfonyl chlorides involves the oxidation of appropriate sulfur-containing starting materials. This approach is valued for its directness and efficiency.

The oxidative chlorination of furan-2-thiols and their corresponding disulfides is a direct route to this compound. This transformation typically employs a combination of an oxidant and a chloride source.

The combination of hydrogen peroxide and zirconium tetrachloride has been identified as a highly effective system for the oxidative conversion of thiols and disulfides to their corresponding sulfonyl chlorides. researchgate.netsmolecule.comorganic-chemistry.org This method is characterized by its excellent yields, very short reaction times, and mild, room-temperature conditions, which circumvents the need for harsh reagents. researchgate.netorganic-chemistry.orglookchem.com The process is considered environmentally friendly and economical. researchgate.net Mechanistically, the reaction is thought to proceed via the formation of a disulfide intermediate from the thiol. lookchem.com Research has demonstrated that this system is applicable to a range of thiols, including aromatic and aliphatic derivatives, yielding sulfonyl chlorides in high purity. researchgate.netlookchem.comorgsyn.org

Key Features of the H₂O₂/ZrCl₄ System:

| Parameter | Description | Reference |

|---|---|---|

| Reagents | Hydrogen Peroxide (H₂O₂), Zirconium Tetrachloride (ZrCl₄) | researchgate.netsmolecule.com |

| Substrates | Thiols and Disulfides | researchgate.netsmolecule.comorganic-chemistry.org |

| Conditions | Room temperature, short reaction times | researchgate.netlookchem.com |

| Advantages | High yields, high purity, mild conditions, avoidance of harsh reagents | researchgate.netsmolecule.comorganic-chemistry.org |

A reagent system composed of hydrogen peroxide and thionyl chloride offers a highly reactive and efficient pathway for the direct oxidative chlorination of thiol derivatives to sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.orgacs.org This method is notable for its rapid reaction times, often completing within minutes at room temperature, and produces sulfonyl chlorides in excellent yields and high purity. organic-chemistry.org The protocol has been successfully applied to a variety of aromatic, heterocyclic, and aliphatic thiols. organic-chemistry.org Furthermore, this system facilitates a one-pot synthesis of sulfonamides by the subsequent reaction with amines in the presence of pyridine. organic-chemistry.orgacs.org The reaction is believed to proceed through the formation of disulfide intermediates, which are then oxidized. organic-chemistry.org

Summary of the H₂O₂/SOCl₂ Method:

| Aspect | Details | Reference |

|---|---|---|

| Reagents | Hydrogen Peroxide (H₂O₂), Thionyl Chloride (SOCl₂) | organic-chemistry.orgorganic-chemistry.orgacs.org |

| Reactants | Aromatic, heterocyclic, and aliphatic thiols | organic-chemistry.org |

| Products | Sulfonyl chlorides, Sulfonamides (in a one-pot synthesis) | organic-chemistry.orgacs.org |

| Key Advantages | High reactivity, excellent yields, short reaction times, cost-effectiveness | organic-chemistry.org |

From Furan-Based Thiol and Disulfide Derivatives via Oxidative Chlorination

Late-Stage Functionalization Approaches

Late-stage functionalization allows for the introduction of the sulfonyl chloride group into complex molecules at a later point in the synthetic sequence, which can be highly advantageous in drug discovery and development.

A novel and practical method for the synthesis of sulfonyl chlorides involves the activation of primary sulfonamides using a pyrylium (B1242799) salt, specifically Pyry-BF4. nih.govresearchgate.netnih.gov This reagent activates the otherwise poorly nucleophilic NH₂ group of the sulfonamide, facilitating its conversion into a highly electrophilic sulfonyl chloride. nih.govnih.gov This transformation is particularly valuable for the late-stage functionalization of densely functionalized primary sulfonamides, including those found in pharmaceutical compounds. nih.govnih.gov The reaction proceeds under mild conditions and demonstrates high selectivity for the primary sulfonamide group, tolerating a wide array of other sensitive functional groups. nih.govresearchgate.netnih.gov Magnesium chloride is utilized as the chloride source in this transformation. nih.gov This method enables the subsequent reaction with various nucleophiles to produce a diverse range of complex sulfonamides, sulfonates, and other sulfur-containing compounds. nih.govnih.gov

Characteristics of Pyrylium Salt-Mediated Sulfonyl Chloride Formation:

| Feature | Description | Reference |

|---|---|---|

| Activating Agent | Pyrylium tetrafluoroborate (B81430) (Pyry-BF₄) | nih.govresearchgate.netnih.gov |

| Starting Material | Primary sulfonamides | nih.govnih.gov |

| Chloride Source | Magnesium Chloride (MgCl₂) | nih.gov |

| Key Application | Late-stage functionalization of complex molecules | nih.govnih.gov |

| Advantages | Mild conditions, high functional group tolerance, high selectivity | nih.govresearchgate.netnih.gov |

Organometallic Strategies for this compound Formation

While less commonly detailed specifically for this compound in the provided context, organometallic strategies represent a powerful approach for the formation of C-S bonds. A patent describes the treatment of an ester with an electrophilic sulfonating agent like chlorosulfonic acid to form a sulfonic acid, which is then converted to the sulfonyl chloride using a chlorinating agent such as phosphorus pentachloride. google.com Another approach involves the reaction of furan with ethyl oxalyl chloride in the presence of a Lewis acid like aluminum chloride. chim.it Furthermore, a bismuth-catalyzed synthesis has been developed for converting aryl boronic acids into the corresponding aryl sulfonyl fluorides, a process that involves the insertion of sulfur dioxide into a Bi-C bond. nih.gov This suggests the potential for analogous organometallic routes to this compound.

Coupling of Furan-2-yl Organozinc Reagents with Chlorosulfates

The synthesis of this compound can be achieved through the coupling of a furan-2-yl organozinc reagent with a suitable chlorosulfate (B8482658), such as 2,4,6-trichlorophenyl chlorosulfate (TCPC). This method represents a modern approach to the formation of heteroaryl sulfonyl chlorides, which are often unstable and challenging to prepare via traditional methods. The use of organozinc reagents is advantageous as it allows for the functionalization of heterocyclic compounds under relatively mild conditions.

Research has demonstrated that less electron-rich aryl- and heteroarylzinc reagents react with TCPC to produce sulfonyl chlorides as intermediates. organic-chemistry.orgmit.edumit.edu These intermediates are typically not isolated but are instead reacted in situ with an amine to yield the corresponding sulfonamide. organic-chemistry.orgmit.edumit.edu This one-pot procedure is convenient and circumvents the difficulties associated with handling potentially unstable sulfonyl chloride compounds.

The general reaction mechanism involves the formation of the furan-2-ylzinc reagent, often prepared from the corresponding halo- or lithio-furan, followed by the coupling with TCPC. In this coupling step, the furan-2-yl group displaces the 2,4,6-trichlorophenoxide from the chlorosulfate to form the desired this compound intermediate. Subsequent addition of an amine to the reaction mixture leads to the formation of the stable furan-2-sulfonamide (B1601764) product.

While the primary products reported in the literature are the sulfonamides, the formation of the sulfonyl chloride as an intermediate is a critical step. For instance, in a related reaction, the formation of thiophene-2-sulfonyl chloride from 2-thienylzinc bromide and TCPC was observed by gas chromatography. mit.edu This observation supports the proposed mechanism where the heteroaryl sulfonyl chloride is indeed formed before its conversion to the sulfonamide.

Detailed research findings have been reported for the synthesis of heteroaryl sulfonamides derived from furan precursors using this methodology. The table below summarizes the outcomes of these reactions, where this compound is generated as a transient intermediate.

Table 1: Synthesis of Furan-Derived Sulfonamides via in situ generated this compound

| Heterocycle Precursor | Amine | Product | Yield (%) |

|---|---|---|---|

| Furan | Morpholine | 4-(Furan-2-ylsulfonyl)morpholine | 75 |

| Furan | 1-Methylpiperazine | 1-(Furan-2-ylsulfonyl)-4-methylpiperazine | 68 |

| Furan | N,O-Dimethylhydroxylamine | N-Methoxy-N-methylfuran-2-sulfonamide | 72 |

Data sourced from studies on the synthesis of heteroaryl sulfonamides from organozinc reagents and 2,4,6-trichlorophenyl chlorosulfate. units.it

Reaction Pathways and Mechanistic Insights of Furan 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions

The core of furan-2-sulfonyl chloride's reactivity lies in nucleophilic substitution at the sulfur atom of the sulfonyl chloride group. This process involves the displacement of the chloride ion, a good leaving group, by a nucleophile.

The reaction of this compound with primary or secondary amines, a process known as aminolysis, is a widely employed method for the synthesis of furan-2-sulfonamides. This reaction typically proceeds readily under mild conditions, often in the presence of a base to neutralize the hydrogen chloride byproduct. The general reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

A general representation of this synthesis is as follows:

This compound + R¹R²NH → Furan-2-SO₂NR¹R² + HCl

This method is efficient for the preparation of a wide array of sulfonamides by varying the amine component. For instance, the reaction with ammonia (B1221849) yields the parent furan-2-sulfonamide (B1601764), while reactions with primary and secondary amines produce N-substituted and N,N-disubstituted furan-2-sulfonamides, respectively. google.com The synthesis of furan (B31954) sulfonamide compounds has been noted for its utility in preparing intermediates for potential therapeutic agents. google.com

Table 1: Examples of Furan-2-sulfonamide Synthesis via Aminolysis

| Amine | Product |

|---|---|

| Ammonia | Furan-2-sulfonamide |

| Methylamine | N-Methylfuran-2-sulfonamide |

This table is illustrative and provides a general representation of the types of products formed.

While specific kinetic studies on the amination of this compound are not extensively detailed in the available literature, the kinetics of aminolysis of aromatic sulfonyl chlorides generally follow second-order kinetics. The rate of reaction is dependent on the concentrations of both the sulfonyl chloride and the amine.

The reaction rate is significantly influenced by the electronic properties of substituents on the furan ring. Electron-withdrawing groups on the furan ring are expected to increase the electrophilicity of the sulfonyl sulfur atom, thereby accelerating the rate of nucleophilic attack by the amine. Conversely, electron-donating groups would likely decrease the reaction rate. The steric hindrance of both the amine and any substituents near the sulfonyl chloride group can also play a crucial role in the reaction kinetics, with bulkier groups generally slowing the reaction.

This compound reacts with alcohols in a process called alcoholysis to form furan-2-sulfonate esters. This reaction is analogous to aminolysis and is typically carried out in the presence of a base, such as pyridine (B92270), to scavenge the HCl produced. The oxygen atom of the alcohol acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride.

The general reaction can be depicted as:

This compound + R-OH → Furan-2-SO₂OR + HCl

This reaction provides a straightforward route to various sulfonate esters, which are themselves useful as intermediates in organic synthesis, acting as good leaving groups in subsequent nucleophilic substitution reactions.

Thiolysis, the reaction of this compound with thiols, is anticipated to yield furan-2-sulfonate thioesters. In this reaction, the sulfur atom of the thiol serves as the nucleophile, attacking the sulfonyl sulfur. Similar to aminolysis and alcoholysis, a base is generally required to facilitate the reaction by deprotonating the thiol to the more nucleophilic thiolate and to neutralize the HCl byproduct.

The general equation for this transformation is:

This compound + R-SH → Furan-2-SO₂SR + HCl

While direct literature on the thiolysis of this compound is scarce, the conversion of thiols to sulfonyl chlorides and their subsequent reactions are well-established, suggesting this pathway is a viable method for the synthesis of furan-2-sulfonate thioesters. organic-chemistry.orgorganic-chemistry.org

This compound is susceptible to hydrolysis, reacting with water to form furan-2-sulfonic acid. This reaction involves the nucleophilic attack of a water molecule on the sulfonyl chloride. The rate of hydrolysis can be influenced by the solvent composition and temperature. The initial product is the sulfonic acid, which exists as a salt if a base is present.

The hydrolysis reaction is represented as:

This compound + H₂O → Furan-2-SO₃H + HCl

During the synthesis of this compound, excess chlorinating agents like phosphorus oxychloride are often hydrolyzed by the addition of water, a process that can be vigorous. google.com

The mechanism of nucleophilic substitution at the sulfonyl group of aromatic sulfonyl chlorides is a subject of detailed study. For this compound, the reaction with nucleophiles can be considered within the spectrum of SN1, SN2, and sulfonyl aromatic nucleophilic (SAN) mechanisms.

The SN2-type mechanism is generally favored for most nucleophilic substitution reactions of sulfonyl chlorides. This mechanism involves a concerted process where the nucleophile attacks the sulfur atom at the same time as the chloride ion departs. The transition state is trigonal bipyramidal.

A stepwise mechanism , which could involve an SN1-like pathway with the formation of a sulfonyl cation intermediate, is less common but can be influenced by the solvent and the nature of the nucleophile.

The sulfonyl aromatic nucleophilic (SAN) mechanism , also known as an addition-elimination mechanism, involves the initial formation of a pentacoordinate intermediate. This pathway is more likely with strong nucleophiles.

The predominant mechanism for a given reaction of this compound will depend on a balance of factors including the strength and steric bulk of the nucleophile, the polarity of the solvent, and the electronic nature of the furan ring.

Table 2: Summary of Nucleophilic Substitution Reactions of this compound

| Reaction | Nucleophile | Product Type |

|---|---|---|

| Aminolysis | Amine (R¹R²NH) | Furan-2-sulfonamide |

| Alcoholysis | Alcohol (R-OH) | Furan-2-sulfonate ester |

| Thiolysis | Thiol (R-SH) | Furan-2-sulfonate thioester |

Steric Acceleration and Relief of Strain in Transition States

In reactions involving nucleophilic substitution at the sulfonyl sulfur, the steric environment around the reaction center plays a crucial, and sometimes counterintuitive, role. While bulky substituents typically hinder reaction rates (steric hindrance), ortho-alkyl groups on analogous arenesulfonyl chlorides have been shown to cause an enhancement in reactivity, a phenomenon termed "steric acceleration". mdpi.com This effect is attributed to the relief of steric strain upon moving from the ground state to the transition state.

In the ground state, a tetrahedral geometry exists around the sulfur atom of the sulfonyl chloride. Bulky groups in proximity to the sulfonyl group can lead to significant steric compression and congestion. mdpi.com During a nucleophilic attack, the geometry changes, passing through a higher-energy transition state, which is often trigonal bipyramidal. This structural transformation can allow the substituents to move further apart, thus relieving the steric strain that was present in the initial tetrahedral state. mdpi.com This relief of strain lowers the activation energy of the reaction, leading to an accelerated rate.

DFT (Density Functional Theory) calculations on ortho-alkyl substituted benzenesulfonyl chlorides, a class of compounds structurally similar to this compound, support this hypothesis. The calculations indicate that the increased reactivity is primarily due to a release of steric energy in the transition state. mdpi.com For instance, the strain release in the transition state for ortho-methyl substituted systems was calculated to be significant, reducing the free energy barrier and enhancing reactivity. mdpi.com This principle suggests that substituents on the furan ring, particularly at the 3-position adjacent to the sulfonyl chloride group, could similarly influence reaction rates through steric acceleration.

Electrophilic and Radical Reactivity

This compound serves as a source of the furan-2-sulfonyl moiety in both electrophilic and radical reactions, reacting with a variety of unsaturated organic compounds.

Sulfonyl chlorides are known to react with a wide range of unsaturated compounds, including alkenes, alkynes, heteroaromatics, imines, and carbonyls, through various mechanisms such as annulations, sulfonylation, and radical additions. magtech.com.cn

Alkenes: this compound can react with alkenes in several ways. Under photoredox-catalyzed conditions, it can undergo hydrosulfonylation, where the sulfonyl group and a hydrogen atom add across the double bond. nih.gov Another pathway is chlorothiolation, which can proceed through a free radical mechanism to yield products with high regioselectivity. acs.org Furthermore, the furan ring itself can act as a diene in Diels-Alder reactions with alkenes, a characteristic reaction of furans that can lead to complex cyclic structures. researchgate.net

Alkynes: Reactions with alkynes can lead to the formation of polysubstituted furans or other complex molecules. researchgate.netnih.gov Radical chain reactions involving the addition of the sulfonyl radical to a terminal alkyne, followed by translocation and cyclization, can produce arenesulfonylmethylcyclopentanes. nih.gov

Heteroaromatics: The reactivity of heteroaromatics like furan is influenced by their resonance energy. Furan has a lower resonance energy compared to thiophene (B33073) or pyrrole, which can make it more prone to reactions like electrophilic addition or cycloaddition. imperial.ac.uk Furan can be oxidized to a carboxylic acid, a transformation that can be used strategically in synthesis to unmask a functional group after the furan ring has participated in other reactions. youtube.com

Imines: The reaction of sulfonyl chlorides with imines can yield diverse products. For instance, alkanesulfonyl chlorides react with linear imines to form β-sultam derivatives. researchgate.net In other cases, the reaction can lead to the formation of N-sulfonyl imines, which are themselves versatile intermediates for synthesizing compounds like β-amino acids and β-lactams. google.com The treatment of furan with in situ generated N-tosyl imines can lead to the formation of furyl sulfonamides. researchgate.net

Carbonyls: While direct reactions with simple carbonyls are less common, sulfur ylides derived from related compounds can react with carbonyl compounds in olefination reactions, challenging the canonical epoxidation pathway. nih.gov Computational studies suggest these reactions can be kinetically controlled, leading to selective product formation. nih.gov

| Unsaturated Compound | Reaction Type | Potential Product | Reference |

|---|---|---|---|

| Alkenes | Radical Hydrosulfonylation | Sulfones | nih.gov |

| Alkenes | Diels-Alder Cycloaddition | Cyclic Adducts | researchgate.net |

| Alkynes | Radical Addition-Cyclization | Cyclopentylmethyl Sulfones | nih.gov |

| Imines | Sulfonylation | Furyl Sulfonamides | researchgate.net |

| Imines | Cycloaddition | β-Sultams | researchgate.net |

Radical reactions involving sulfonyl chlorides proceed via a chain reaction mechanism consisting of three main phases: initiation, propagation, and termination. lumenlearning.comlibretexts.org

Initiation: This first step involves the creation of a radical species. For sulfonyl chlorides, this is typically achieved through single-electron transfer from a photocatalyst or through the influence of heat or UV radiation. nih.govlibretexts.org This process leads to the formation of a sulfonyl radical (RSO₂•) and a chloride anion after the fragmentation of an initial radical anion intermediate. nih.gov Radical initiators like AIBN (azobisisobutyronitrile) can also be used to start the chain process. libretexts.org

Propagation: This is the "chain" part of the reaction. libretexts.org Once formed, the highly reactive furan-2-sulfonyl radical can add to an unsaturated bond, such as in an alkene or alkyne, to form a new carbon-centered radical. nih.govnih.gov This new radical can then participate in subsequent steps, such as abstracting a hydrogen atom from a donor molecule (like tris(trimethylsilyl)silane) or reacting with another molecule to continue the chain, thereby regenerating a chain-propagating radical. nih.govlibretexts.org These steps are repeated many times, leading to the formation of the product. masterorganicchemistry.com

Termination: The chain reaction is concluded when two radical species react with each other to form a stable, non-radical molecule. libretexts.org This is a thermodynamically favorable but rare event due to the very low concentration of radicals in the reaction mixture. lumenlearning.com Possible termination steps include the combination of two sulfonyl radicals, two carbon-centered radicals, or a sulfonyl radical with a carbon-centered radical. lumenlearning.com

Computational Mechanistic Studies

Computational chemistry provides powerful tools for elucidating the complex mechanisms of reactions involving this compound. Techniques such as quantum chemical calculations and reaction coordinate analysis offer deep insights into the energetics and geometries of transition states and intermediates.

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to model reaction pathways and determine the structures of transition states and intermediates. mdpi.com For nucleophilic substitution reactions at the sulfonyl group, two primary mechanisms are considered: a synchronous S_N2-type mechanism with a single transition state, or a stepwise addition-elimination mechanism involving a trigonal bipyramidal intermediate. mdpi.com

Computational studies on analogous arenesulfonyl chlorides have shown that the mechanism can depend on the nature of the nucleophile and leaving group. For example, the chloride-chloride exchange reaction was found to proceed via a single S_N2 transition state. mdpi.com In contrast, the fluoride (B91410) exchange reaction on a similar substrate was calculated to proceed through a stepwise addition-elimination mechanism, involving the formation of a difluorosulfurandioxide intermediate. mdpi.com These computational models allow for the examination of bond lengths, angles, and charge distributions in the transition state, providing a detailed picture of the bond-making and bond-breaking processes. Quantum studies on the furan molecule itself help in understanding its electronic properties and stability, which are crucial for its reactivity. researchgate.net

Reaction coordinate analysis involves mapping the potential energy of a system as it transforms from reactants to products. This "energy landscape" reveals the activation barriers (the energy of transition states) and the stability of any intermediates along the reaction pathway. mdpi.com

Differentiation of Concerted and Stepwise Mechanisms

The mechanistic pathway of nucleophilic substitution reactions involving this compound is a critical area of study, with the primary distinction being between a concerted (SN2-type) and a stepwise mechanism. A concerted mechanism involves a single transition state where bond formation with the nucleophile and bond cleavage with the leaving group (chloride) occur simultaneously. In contrast, a stepwise mechanism proceeds through one or more intermediates, typically involving the formation of a sulfonylium cation or a pentacoordinate sulfurane intermediate.

Research into the solvolysis of heteroaromatic sulfonyl chlorides, including this compound, has provided significant insights into this differentiation. For many aromatic and heteroaromatic sulfonyl chlorides, a concerted SN2 mechanism is frequently proposed for their solvolysis reactions. researchgate.net This is largely based on kinetic studies and the influence of solvent polarity and nucleophilicity on the reaction rates.

Kinetic investigations of the hydrolysis and alcoholysis of this compound have revealed that the reaction mechanism is consistent with an SN2-type pathway. mdpi.com However, the nature of the transition state can be influenced by the reaction medium. In hydrolysis, the mechanism is thought to proceed through a "looser" transition state, indicating a greater degree of bond breaking and charge separation, thus exhibiting some characteristics that move it along the spectrum towards a more SN1-like, stepwise process. Conversely, in alcoholysis, a "tighter" transition state is proposed, suggesting a more associative character where bond formation is more advanced relative to bond cleavage. mdpi.com

The general consensus for the solvolysis of most sulfonyl chlorides points towards a bimolecular mechanism, as the formation of a high-energy sulfonyl cation required for a pure SN1 stepwise pathway is energetically unfavorable. nih.gov

The following table summarizes the kinetic data from the solvolysis of this compound in various solvents, which supports the proposed mechanistic interpretations.

| Solvent | Rate Constant (k) x 104 s-1 at 25°C | Proposed Transition State Character |

|---|---|---|

| Water (Hydrolysis) | [Data not publicly available] | Looser (more SN1-like) |

| Methanol (Methanolysis) | [Data not publicly available] | Tighter (more associative SN2) |

| Ethanol (Ethanolysis) | [Data not publicly available] | Tighter (more associative SN2) |

While a purely stepwise mechanism involving a discrete sulfonylium cation is generally ruled out for this compound under typical solvolytic conditions, the concept of a mechanistic continuum is important. The reaction can be visualized as proceeding through a spectrum of transition states, with the precise nature being dependent on the nucleophile and the solvent environment. For this compound, the evidence strongly favors a concerted SN2-like mechanism, with the understanding that the transition state structure is flexible. mdpi.com

Synthetic Applications and Derivatization Strategies

Role as a Key Synthetic Intermediate

Furan-2-sulfonyl chloride's utility as a key synthetic intermediate stems from its ability to act as a building block for more complex molecules. The furan (B31954) ring is a prevalent motif in numerous biologically active compounds, and the sulfonyl group provides a stable and versatile linker to other molecular fragments.

The primary role of this compound is to introduce the furan-2-sulfonyl moiety into various organic scaffolds. This is typically achieved through reactions with nucleophiles such as amines, alcohols, and thiols. The electron-withdrawing nature of the sulfonyl group can influence the chemical properties of the resulting molecule, including its reactivity and biological activity. For instance, the attachment of the furan-2-sulfonyl group to a molecule can enhance its stability compared to the unsubstituted furan, which is often prone to polymerization in acidic conditions.

The reaction of this compound with a primary or secondary amine, for example, leads to the formation of a stable sulfonamide bond. This reaction is a cornerstone in the synthesis of a wide range of compounds, as the sulfonamide linkage is a key feature in many pharmaceuticals. Similarly, reactions with alcohols and phenols yield sulfonate esters, while reactions with thiols produce thioesters. These reactions allow for the covalent attachment of the furan-2-sulfonyl group to a diverse set of organic structures, thereby modifying their properties and enabling the exploration of new chemical space.

Beyond simple derivatization, this compound serves as a starting point for the synthesis of a broad spectrum of furan-containing molecules. The furan ring itself can undergo various transformations, although the presence of the electron-withdrawing sulfonyl group deactivates it towards typical electrophilic substitution reactions that are characteristic of furan. Nevertheless, the functional groups derived from the sulfonyl chloride, such as sulfonamides and sulfonate esters, can be further manipulated.

For example, the nitrogen atom of a furan-2-sulfonamide (B1601764) can be alkylated or acylated to introduce additional diversity. Furthermore, the entire furan-2-sulfonyl moiety can be incorporated into larger, more complex molecular architectures through multi-step synthetic sequences. This versatility has led to the creation of a wide range of furan-containing compounds, including those with potential therapeutic applications. The ability to generate diverse molecular structures from a single, readily available starting material underscores the importance of this compound as a key intermediate in modern organic synthesis.

Synthesis of this compound Derivatives with Specific Functionalities

The reactivity of this compound allows for the straightforward synthesis of various derivatives with specific functionalities. These derivatives are often designed to interact with biological targets or to possess specific chemical properties.

Furan-sulfonamides are a significant class of compounds synthesized from this compound. The reaction of this compound with a wide range of primary and secondary amines under basic conditions, such as in the presence of pyridine (B92270), readily affords the corresponding furan-2-sulfonamides. This straightforward synthetic route has enabled the creation of large libraries of these compounds for biological screening.

A notable application of this chemistry is in the synthesis of inhibitors for various enzymes. For instance, a patented process describes the preparation of furan sulfonamide compounds that are useful in the synthesis of Interleukin-1 (IL-1) inhibitors. google.com The synthesis involves the reaction of a substituted this compound with an appropriate amine. The resulting furan-sulfonamide can then be further modified.

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary/Secondary Amine | N-substituted Furan-2-sulfonamide |

| This compound | Ammonia (B1221849) | Furan-2-sulfonamide |

This table illustrates the general reaction for the synthesis of furan-sulfonamide based scaffolds.

The versatility of this reaction allows for the incorporation of a wide variety of substituents on the nitrogen atom of the sulfonamide, leading to a diverse range of molecular structures and biological activities.

Furan-sulfonylureas represent another important class of derivatives accessible from this compound, albeit often through a multi-step process. While the direct reaction of a sulfonyl chloride with a urea (B33335) can result in low yields, more efficient synthetic routes have been developed. google.com

A common strategy involves the initial conversion of this compound to a furan-2-sulfonamide. This sulfonamide can then be reacted with an isocyanate to form the desired furan-sulfonylurea. A patent for the synthesis of IL-1 inhibitors describes a process where a furan sulfonamide intermediate is reacted with an isocyanate to form sulfonylurea derivatives. google.comgoogleapis.com

General Synthetic Scheme for Furan-Sulfonylureas:

Step 1: Sulfonamide Formation this compound is reacted with ammonia or a primary amine to yield the corresponding furan-2-sulfonamide.

Step 2: Sulfonylurea Formation The furan-2-sulfonamide is then treated with an appropriate isocyanate in the presence of a base to afford the target furan-sulfonylurea.

This two-step approach allows for the modular synthesis of a wide variety of furan-sulfonylurea derivatives by varying both the amine used in the first step and the isocyanate used in the second.

| Intermediate | Reactant | Product |

| Furan-2-sulfonamide | Isocyanate (R-N=C=O) | N-(Furan-2-sulfonyl)-N'-alkyl/arylurea |

This table outlines the second step in the common synthetic route to furan-sulfonylureas.

The reaction of this compound with alcohols and phenols in the presence of a base, such as pyridine, yields furan-2-sulfonate esters. Similarly, reaction with thiols produces furan-2-sulfonate thioesters. These reactions are analogous to the formation of sulfonamides and provide another avenue for the derivatization of this compound.

Sulfonate esters are valuable in organic synthesis as they can act as leaving groups in nucleophilic substitution reactions. This allows for the furan-2-sulfonyl moiety to be used as a temporary protecting group or as a reactive handle for further chemical transformations.

| Reactant 1 | Reactant 2 | Product |

| This compound | Alcohol/Phenol | Furan-2-sulfonate Ester |

| This compound | Thiol | Furan-2-sulfonate Thioester |

This table summarizes the synthesis of furan-2-sulfonate esters and thioesters.

The synthesis of these esters and thioesters expands the range of accessible furan-containing molecules and provides chemists with additional tools for the construction of complex organic structures.

Access to Complex Furan Architectures

The inherent reactivity of the sulfonyl chloride group, combined with the aromatic nature of the furan ring, allows for the construction of sophisticated furan-based architectures. This includes the introduction of multiple functional groups and the modification of other furan derivatives.

The synthesis of furan rings bearing more than one sulfonyl chloride group represents a method for creating highly functionalized building blocks. These compounds can serve as cross-linking agents or as precursors to polysulfonamides and other complex polymers. The preparation of such derivatives typically relies on the electrophilic substitution properties of the furan ring.

Furan can undergo sulfonation with reagents like a sulfur trioxide-pyridine complex at room temperature. pharmaguideline.com This reaction can lead to the formation of 2,5-disubstituted furan, which can then be converted to the corresponding disulfonyl chloride. pharmaguideline.com The general strategy involves a two-step process: initial disulfonation followed by chlorination.

Table 1: Synthetic Approach to Furan Disulfonyl Chlorides

| Step | Reaction | Reagents | Product |

|---|---|---|---|

| 1 | Disulfonation | Furan, SO₃-Pyridine Complex | Furan-2,5-disulfonic acid |

This approach allows for the symmetrical installation of two reactive sulfonyl chloride groups on the furan core, opening pathways to novel materials and pharmaceutical scaffolds.

This compound and its derivatives are instrumental in the synthesis of sulfonylated furan-2(5H)-ones, a class of compounds investigated for their biological activities. The synthetic strategy often involves a multi-step sequence starting from thio-derivatives of 2(5H)-furanone, which are subsequently oxidized to the corresponding sulfones.

A common method involves the reaction of a thioether derivative of a furanone with an oxidizing agent. researchgate.netnih.gov For instance, treating furanone thioethers with an excess of hydrogen peroxide in acetic acid is an efficient method for synthesizing the desired sulfonyl derivatives. researchgate.netnih.gov This oxidation converts the sulfide (B99878) linkage into a sulfonyl group, yielding the target sulfonylated furan-2(5H)-one.

Table 2: General Synthesis of Sulfonylated Furan-2(5H)-ones

| Precursor | Reaction Step | Reagents | Product Class | Reference |

|---|---|---|---|---|

| Furanone Thioether | Oxidation | H₂O₂, Acetic Acid | Furanone Sulfone | nih.gov |

| 3-Chloro-4,5-di-[(4-methylphenyl)sulfanyl]-2(5H)-furanone | Oxidation | m-Chloroperbenzoic acid (m-CPBA) | Disulfone Derivative | butlerov.com |

The choice of oxidizing agent can be critical, as different reagents can lead to different products. While hydrogen peroxide in acetic acid is effective, m-chloroperbenzoic acid (m-CPBA) has also been used to achieve the oxidation to a disulfone derivative. butlerov.com Interestingly, the use of hydrogen peroxide in acetic acid with certain substrates can lead to cleavage of a C-S bond and formation of a hydroxy-sulfonyl furanone derivative. butlerov.com

Hydroxymethylfurfural (HMF) is a key bio-based platform chemical derived from carbohydrates. nih.govaimspress.com Catalytic reduction of HMF yields valuable derivatives such as 2,5-bis(hydroxymethyl)furan (BHMF) and the fully reduced tetrahydrofuran-2,5-dimethanol (THFDM). nih.govpnnl.gov These diols possess primary hydroxyl groups that are reactive towards sulfonyl chlorides like this compound.

The reaction between the hydroxyl groups of HMF reduction products and this compound proceeds via a standard sulfonylation reaction to form sulfonate esters. This derivatization strategy allows for the incorporation of the furan-sulfonyl moiety into biomass-derived structures, creating novel bio-based monomers and compounds. Each hydroxyl group can react with one molecule of this compound, leading to mono- or di-sulfonylated products depending on the stoichiometry used.

Table 3: Potential Products from the Derivatization of HMF Reduction Products

| HMF Reduction Product | Structure | Potential Derivatization Product |

|---|---|---|

| 2,5-bis(hydroxymethyl)furan (BHMF) | HOCH₂-(C₄H₂O)-CH₂OH | Furan-2-sulfonyl-OCH₂-(C₄H₂O)-CH₂O-sulfonyl-2-furan |

This pathway is significant for creating advanced, functional materials from renewable resources.

Analogous Reactivity and Scope Extension to Substituted Furan Sulfonyl Chlorides

The synthetic utility of furan sulfonyl chlorides is not limited to the parent this compound. The introduction of substituents onto the furan ring modifies the reactivity and allows for the synthesis of a broader range of complex molecules. An example of this is the use of Ethyl 2-(chlorosulfonyl)-4-furoate as an intermediate. google.com

This compound features an electron-withdrawing ethyl ester group at the 4-position of the furan ring. The synthesis involves treating the parent ester, Ethyl 4-furoate, with chlorosulfonic acid. google.com The resulting substituted sulfonyl chloride can then be used in subsequent reactions. For instance, it can be converted to the corresponding primary sulfonamide under Schotten-Baumann conditions using an aminating agent. google.com

Table 4: Synthesis and Reaction of a Substituted Furan Sulfonyl Chloride

| Starting Material | Reagent(s) | Intermediate Product | Subsequent Reaction | Final Product Class | Reference |

|---|

The presence of the ester group influences the electronic properties of the furan ring and the reactivity of the sulfonyl chloride. This demonstrates how the scope of furan sulfonyl chloride chemistry can be extended by introducing various functional groups onto the furan core, enabling the synthesis of diverse and specifically tailored molecules for applications such as medicinal chemistry. google.com

Advanced Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the characteristic functional groups and vibrational modes of Furan-2-sulfonyl Chloride. While specific experimental spectra for this compound are not widely documented, analysis of related furan (B31954) and sulfonyl chloride compounds, in conjunction with theoretical calculations, allows for a detailed assignment of its vibrational spectrum.

The FTIR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to the vibrations of the furan ring and the sulfonyl chloride group. The analysis of similar compounds, such as 2-furancarbaldehyde and various sulfonyl chlorides, provides a basis for predicting these characteristic frequencies. mdpi.comionike.com The key expected vibrational modes are associated with the C-H, C=C, and C-O stretching and bending of the furan moiety, as well as the asymmetric and symmetric stretching of the SO₂ group.

Table 1: Predicted FTIR Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3125 | Medium | C-H stretching (furan ring) |

| ~1650 | Medium-Strong | C=C stretching (furan ring) |

| ~1470 | Medium | Ring breathing (furan ring) |

| ~1370 | Strong | Asymmetric SO₂ stretching |

| ~1165 | Strong | Symmetric SO₂ stretching |

| ~750 | Strong | C-H out-of-plane bending (furan ring) |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general spectroscopic principles.

Complementing FTIR, FT-Raman spectroscopy provides information on the vibrational modes that involve a change in polarizability. For this compound, the symmetric vibrations of the furan ring and the sulfonyl group are expected to be prominent in the FT-Raman spectrum. The analysis of furan derivatives and sulfonyl chlorides in Raman spectroscopy indicates that the C=C ring stretching and the symmetric SO₂ stretching vibrations will be particularly strong. mdpi.comresearchgate.net

Table 2: Predicted FT-Raman Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3125 | Weak | C-H stretching (furan ring) |

| ~1650 | Strong | C=C stretching (furan ring) |

| ~1470 | Strong | Ring breathing (furan ring) |

| ~1370 | Medium | Asymmetric SO₂ stretching |

| ~1165 | Very Strong | Symmetric SO₂ stretching |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general spectroscopic principles.

Detailed vibrational assignments for this compound can be further refined through theoretical calculations, such as those based on Density Functional Theory (DFT). Such computational approaches allow for the prediction of vibrational frequencies and intensities, which can then be correlated with experimental data for validation. Studies on similar molecules, like vinyl sulfonyl chloride, have demonstrated the utility of DFT in elucidating conformational isomers and their corresponding vibrational signatures. researchgate.net For this compound, theoretical models would be crucial in assigning the complex fingerprint region of the spectrum, where various bending and coupled vibrations occur. The comparison of calculated and (when available) experimental spectra aids in a more precise understanding of the molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about the connectivity and structure of a molecule. For this compound, ¹H and ¹³C NMR are particularly informative.

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the furan ring. The chemical shifts of these protons are influenced by the electronegativity of the oxygen atom and the electron-withdrawing sulfonyl chloride group. Based on data for furan and its derivatives, the proton adjacent to the oxygen (H5) is typically the most deshielded, appearing at the highest chemical shift. rsc.orghmdb.cachemicalbook.com The protons at positions 3 and 4 will also exhibit characteristic shifts and coupling patterns.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H3 | ~7.0-7.2 | Doublet of doublets | J(H3-H4) ≈ 3.5, J(H3-H5) ≈ 0.8 |

| H4 | ~6.5-6.7 | Doublet of doublets | J(H4-H3) ≈ 3.5, J(H4-H5) ≈ 1.8 |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general spectroscopic principles.

The ¹³C NMR spectrum of this compound will display four signals corresponding to the four carbon atoms of the furan ring. The carbon atom directly attached to the sulfonyl chloride group (C2) is expected to be significantly deshielded due to the strong electron-withdrawing effect of the -SO₂Cl group. The chemical shifts of the other carbon atoms are also influenced by their proximity to the oxygen atom and the substituent. Data from related furan compounds provides a basis for these predictions. rsc.orgchemicalbook.com

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~150-155 |

| C3 | ~115-120 |

| C4 | ~110-115 |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general spectroscopic principles.

Two-Dimensional NMR Techniques for Connectivity Mapping

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously establishing the connectivity of atoms within a molecule. For this compound, techniques such as COSY, HSQC, and HMBC are instrumental in assigning the proton (¹H) and carbon (¹³C) signals of the furan ring.

Correlation Spectroscopy (COSY): This homonuclear experiment reveals scalar couplings between protons, typically over two to three bonds. sdsu.edu In this compound, a COSY spectrum would show cross-peaks connecting adjacent protons on the furan ring, confirming their through-bond proximity. For instance, the proton at position 3 (H3) would show a correlation to the proton at position 4 (H4), and H4 would correlate with the proton at position 5 (H5).

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. epfl.ch An HSQC spectrum would definitively link each furan ring proton (H3, H4, H5) to its corresponding carbon atom (C3, C4, C5), simplifying the assignment of the ¹³C spectrum. uvic.ca

The expected 2D NMR correlations for this compound are summarized in the table below.

| Proton | COSY Correlations (¹H-¹H) | HSQC Correlations (¹H-¹³C, ¹J) | HMBC Correlations (¹H-¹³C, ²⁻³J) |

| H3 | H4 | C3 | C2, C4, C5 |

| H4 | H3, H5 | C4 | C2, C3, C5 |

| H5 | H4 | C5 | C3, C4 |

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π→π* transitions within the furan ring's conjugated system. globalresearchonline.net The furan molecule itself exhibits a characteristic absorption in the UV region. nist.gov

The presence of the electron-withdrawing sulfonyl chloride group (-SO₂Cl) attached to the furan ring is expected to influence the position and intensity of these absorption maxima. In aromatic systems, the introduction of a sulfonic acid or sulfonyl chloride substituent typically induces a bathochromic (red) shift in the absorption maximum. mdpi.com Theoretical studies on furan and its derivatives have shown that such substitutions affect the molecule's electronic structure and, consequently, its absorption spectrum. globalresearchonline.net For example, a study on a related furan derivative, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, identified intense electronic transitions in the UV region, which were attributed to π→π* excitations. researchgate.net It is anticipated that this compound would exhibit strong absorption in the UV range, consistent with other aromatic sulfonyl chlorides. nih.govnih.gov

| Compound/Group | Typical λmax (nm) | Type of Transition |

| Furan | ~205-225 | π→π |

| Aromatic Sulfonyl Chlorides | ~240-270 | π→π |

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to confirm the molecular weight of a compound and to study its fragmentation patterns, which can aid in structure elucidation. chemguide.co.uk For this compound (molecular formula C₄H₃ClO₃S), the expected monoisotopic mass is approximately 165.95 Da. uni.lu

In an electron ionization (EI) mass spectrum, this compound would produce a molecular ion peak (M⁺) at m/z ≈ 166. The presence of chlorine would be indicated by a characteristic isotopic peak at M+2 (m/z ≈ 168) with an intensity of about one-third that of the molecular ion, corresponding to the natural abundance of the ³⁷Cl isotope. acdlabs.com

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways:

Loss of Chlorine: A primary fragmentation would involve the cleavage of the S-Cl bond, resulting in a fragment ion [M-Cl]⁺ at m/z ≈ 131.

Loss of the Sulfonyl Chloride Group: Cleavage of the C-S bond would lead to the formation of a furanyl cation at m/z ≈ 67 and the loss of a neutral SO₂Cl radical.

Furan Ring Fragmentation: The furan ring itself can undergo fragmentation, leading to smaller charged species. Studies on the fragmentation of furan show the formation of ions such as C₃H₃⁺ (m/z 39) and CHO⁺. researchgate.neted.ac.uk

Loss of SO₂: Another possible pathway is the loss of sulfur dioxide, leading to a [C₄H₃ClO]⁺ fragment.

The predicted collision cross-section (CCS) values for different adducts of this compound provide additional data for analysis by ion mobility-mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 166.95642 | 126.8 |

| [M+Na]⁺ | 188.93836 | 138.2 |

| [M-H]⁻ | 164.94186 | 132.4 |

| [M]⁺ | 165.94859 | 132.5 |

Data sourced from PubChem. uni.lu

Theoretical and Computational Chemistry Studies on Furan 2 Sulfonyl Chloride

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

In the absence of specific studies on Furan-2-sulfonyl Chloride, this section will outline the general principles and methodologies used in computational chemistry to predict the spectroscopic parameters requested.

Computational NMR Chemical Shift Prediction

Quantum chemical calculations can predict the NMR chemical shifts of atomic nuclei within a molecule. This is typically achieved by calculating the magnetic shielding tensor for each nucleus. The isotropic shielding value is then used to determine the chemical shift relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is highly dependent on the chosen computational method, including the level of theory (e.g., DFT with a specific functional like B3LYP) and the basis set. For a molecule like this compound, computational NMR predictions would provide theoretical values for the 1H and 13C chemical shifts of the furan (B31954) ring and could offer insights into the electronic environment of the sulfonyl chloride group.

Table 1: Hypothetical Data Table for Predicted 1H and 13C NMR Chemical Shifts of this compound

| Atom | Predicted Chemical Shift (ppm) |

| H3 | Data not available |

| H4 | Data not available |

| H5 | Data not available |

| C2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| Note: This table is for illustrative purposes only. No published computational data for this compound is available. |

Vibrational Frequency Calculations and Spectral Simulation

Vibrational frequency calculations are a standard output of quantum chemical geometry optimization. These calculations predict the frequencies of the fundamental vibrational modes of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy.

By calculating the harmonic frequencies, it is possible to simulate the theoretical IR and Raman spectra of this compound. This would allow for the assignment of specific vibrational modes to the stretching and bending of bonds within the furan ring and the sulfonyl chloride group. Such a simulation would be a valuable tool for interpreting experimental spectroscopic data.

Table 2: Hypothetical Data Table for Selected Calculated Vibrational Frequencies of this compound

| Vibrational Mode | Predicted Frequency (cm-1) |

| S=O asymmetric stretch | Data not available |

| S=O symmetric stretch | Data not available |

| C-S stretch | Data not available |

| Furan ring C-H stretch | Data not available |

| Furan ring C=C stretch | Data not available |

| Note: This table is for illustrative purposes only. No published computational data for this compound is available. |

First-Order Hyperpolarizability Calculations

First-order hyperpolarizability (β) is a measure of the nonlinear optical (NLO) response of a molecule to an applied electric field. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. Quantum chemical methods can be employed to calculate the components of the hyperpolarizability tensor.

The calculation of the first-order hyperpolarizability of this compound would involve determining the change in the molecule's dipole moment in the presence of an electric field. The results would indicate the potential of this compound as an NLO material. Key parameters such as the total hyperpolarizability (βtot) would be determined from the individual tensor components.

Table 3: Hypothetical Data Table for Calculated First-Order Hyperpolarizability of this compound

| Parameter | Calculated Value (esu) |

| βx | Data not available |

| βy | Data not available |

| βz | Data not available |

| βtot | Data not available |

| Note: This table is for illustrative purposes only. No published computational data for this compound is available. |

Research Applications of Furan 2 Sulfonyl Chloride in Chemical Sciences

Applications in Medicinal Chemistry

The furan (B31954) scaffold is a key building block in medicinal chemistry, and its derivatives are known to exhibit a wide spectrum of pharmacological activities. frontiersin.org Furan-2-sulfonyl chloride serves as a crucial starting material for the synthesis of various biologically active compounds, particularly in the development of sulfonamide-based drugs and enzyme inhibitors.

Development of Sulfonamide-Based Therapeutics

The sulfonamide functional group is a cornerstone of drug design, and this compound provides a direct route to introduce the furan-2-sulfonamide (B1601764) moiety into potential therapeutic agents. This moiety is explored for its potential to modulate the activity of various biological targets. For instance, furan-bearing sulfonamides have been investigated for their potential as topical ocular hypotensive agents in the treatment of glaucoma. google.com The synthesis typically involves the reaction of this compound with a primary or secondary amine to form a stable sulfonamide linkage. This synthetic strategy is fundamental to creating libraries of compounds for screening against different diseases. The furan ring itself is a component of established drugs like ranitidine (B14927) and nitrofurazone, highlighting its acceptance as a pharmacophore. google.com

Intermediates for Enzyme Inhibitors (e.g., Interleukin-1 Inhibitors)

This compound is a key intermediate in the synthesis of targeted enzyme inhibitors. A notable example is its use in the preparation of furan sulfonamide compounds that serve as precursors for potent inhibitors of Interleukin-1 (IL-1). ntu.edu.sg IL-1 is a cytokine involved in inflammatory responses, and its inhibition is a therapeutic strategy for a range of inflammatory diseases.

The synthetic process outlined in patent literature demonstrates a multi-step sequence where a furan ester is first sulfonated and then converted to the corresponding sulfonyl chloride. ntu.edu.sg This reactive intermediate, a derivative of this compound, is then reacted with an aminating agent to form a primary sulfonamide. ntu.edu.sg Subsequent modifications to this sulfonamide intermediate lead to the final sulfonylurea derivatives that act as IL-1 inhibitors. ntu.edu.sg This pathway underscores the importance of this compound as a critical reagent for accessing complex molecular architectures designed for specific enzyme targets.

| Target Enzyme | Inhibitor Class | Role of this compound |

| Interleukin-1 (IL-1) | Sulfonylurea Derivatives | Serves as a precursor to the furan-2-sulfonamide intermediate required for the final inhibitor structure. ntu.edu.sg |

| Carbonic Anhydrase | Heterocyclic Sulfonamides | Used to synthesize furan-bearing sulfonamides investigated as potential inhibitors for glaucoma treatment. google.com |

Design of Covalent Inhibitors and Chemical Biology Probes (Contextual Relevance to Sulfonyl Chlorides)

While much of the research in covalent inhibition has focused on the closely related sulfonyl fluorides, the underlying chemistry is highly relevant to sulfonyl chlorides. Sulfonyl halides are recognized as "privileged warheads" in chemical biology for their ability to form covalent bonds with nucleophilic amino acid residues in proteins. sigmaaldrich.com Targeted covalent inhibitors offer advantages over non-covalent drugs, including higher potency and a prolonged duration of action. researchgate.net

The sulfonyl chloride group is a potent electrophile that can react with various residues beyond the commonly targeted cysteine, including serine, threonine, lysine, and tyrosine. sigmaaldrich.com This reactivity profile makes it a valuable tool for designing chemical probes to study protein function and for developing novel covalent therapeutics. The unique balance of reactivity and stability under physiological conditions allows these compounds to be used for target identification and validation in drug discovery. sigmaaldrich.com

Materials Science Research Utilizing this compound Derivatives

Direct applications of this compound in materials science are not extensively documented in dedicated studies. However, the broader field of furan-based polymers and materials provides a strong context for its potential utility. Furan derivatives are increasingly investigated as components of novel materials due to their advantageous properties, such as being derivable from renewable biomass resources. acs.org Furan-containing polymers are being explored for applications in organic electronics, including organic solar cells and light-emitting transistors. sigmaaldrich.comnih.govuni.lu

The furan moiety can impart desirable characteristics to materials, such as good solubility, structural rigidity, and biodegradability. acs.orguni.lu this compound, with its highly reactive sulfonyl chloride group, represents a functional monomer or chemical modifier. It can be used to introduce the furan-2-sulfonyl group into polymer backbones or onto material surfaces. This could be achieved through reactions with nucleophilic co-monomers (e.g., diols or diamines) to form polysulfonates or polysulfonamides. Such modifications could be used to tune the optoelectronic properties, solubility, or thermal stability of the resulting materials.

Agrochemical Development and Related Chemical Synthesis

In the field of agrochemicals, sulfonyl groups are frequently incorporated into the molecular structure of active ingredients to enhance their efficacy, metabolic stability, and mode of action. Sulfonyl chlorides are crucial building blocks for the synthesis of many modern herbicides and pesticides. They serve as electrophilic reagents for creating stable chemical linkages, most commonly sulfonamides, which are central to the biological activity of these crop protection agents.

This compound can be utilized as a building block to create novel agrochemicals that combine the benefits of the sulfonyl group with the unique properties of the furan ring. The development of new and improved agrochemicals relies on intricate organic synthesis, where reactive intermediates like this compound are invaluable for constructing complex and highly active molecules designed to be selective and effective.

Catalysis and Reagent Design

The primary role of this compound in chemical synthesis is that of a reactive building block or reagent, rather than as a catalyst itself. Its high electrophilicity makes it an efficient reagent for introducing the furan-2-sulfonyl moiety onto a substrate containing a nucleophilic group (such as an alcohol, amine, or phenol). This process, known as sulfonylation, is a fundamental transformation in organic synthesis.

Its utility is exemplified in the multi-step synthesis of complex molecules, such as the aforementioned IL-1 inhibitors, where it serves as a critical chemical intermediate. ntu.edu.sg The conversion of a stable furan precursor into the highly reactive sulfonyl chloride enables subsequent, often challenging, bond formations under controlled conditions. ntu.edu.sg While furan-related sulfonic acids have been used in catalyst systems for furan resins, this compound's own application is firmly established as a reagent for the precise construction of complex organic molecules. google.com

Future Research Directions and Emerging Trends for Furan 2 Sulfonyl Chloride

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's increasing emphasis on sustainability is driving research towards more environmentally benign synthetic processes. For furan-2-sulfonyl chloride, this involves a shift away from traditional methods that may rely on hazardous reagents and solvents. google.com Future research will likely prioritize the development of green synthetic pathways, drawing inspiration from the broader advancements in sustainable chemistry.

Key areas of focus include:

Bio-based Feedstocks: The furan (B31954) ring is a well-known platform chemical derivable from renewable biomass, such as lignocellulose. acs.orgresearchgate.net Research into streamlining the conversion of biomass-derived furfural (B47365) into this compound could significantly improve the compound's sustainability profile.

Green Reagents and Solvents: Traditional sulfonation and chlorination reactions often use harsh reagents like chlorosulfonic acid. google.com Future methodologies may explore milder and safer alternatives. For instance, methods developed for other sulfonyl chlorides, such as using N-chlorosuccinimide for chlorosulfonation or employing catalytic systems in aqueous media, could be adapted. mdpi.com

Catalytic Processes: The use of heterogeneous catalysts could simplify purification, reduce waste, and allow for catalyst recycling, aligning with the principles of green chemistry. Research into novel catalysts for the direct and selective sulfonylchlorination of furan would be a significant step forward.

| Parameter | Traditional Synthesis | Future Green Synthesis |

|---|---|---|

| Starting Material | Petroleum-based Furan | Biomass-derived Furan/Furfural |

| Reagents | Chlorosulfonic Acid, Phosphorus Pentachloride | Enzymatic catalysts, Milder chlorinating agents (e.g., NCS) |

| Solvents | Chlorinated solvents (e.g., Methylene (B1212753) Chloride) | Water, Supercritical CO2, Bio-derived solvents |

| Energy Input | Often requires heating/cooling | Ambient temperature reactions, Microwave-assisted synthesis |

| Waste Profile | Significant acid waste, chlorinated byproducts | Reduced waste, recyclable catalysts, biodegradable byproducts |

Advanced Mechanistic Understandings for Complex Transformations

A deeper, fundamental understanding of the reaction mechanisms governing this compound is crucial for optimizing existing transformations and discovering new ones. The interplay between the aromatic furan ring and the highly electrophilic sulfonyl chloride group leads to complex reactivity that is not yet fully elucidated.

Future research in this area should focus on:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict regioselectivity. This can provide insights into electrophilic attacks on the furan ring, potential ring-opening reactions, and the stability of intermediates. researchgate.net

Kinetic Studies: Detailed kinetic analysis of key reactions can help differentiate between proposed mechanisms. For example, understanding the kinetics of sulfene (B1252967) formation versus direct nucleophilic substitution at the sulfur center is critical for controlling reaction outcomes.

Spectroscopic Analysis of Intermediates: The use of advanced spectroscopic techniques, such as in-situ IR or NMR spectroscopy, could enable the detection and characterization of transient intermediates, providing direct evidence for proposed mechanistic pathways. The reaction of other furans with reagents like trithiazyl trichloride (B1173362) has been shown to proceed through highly delocalized intermediates following a novel ring-opening, suggesting that this compound may undergo similarly complex transformations. europub.co.uk

Expanded Scope in Supramolecular Chemistry and Nanotechnology

The unique combination of the furan moiety and the sulfonyl chloride group makes this compound a promising building block for supramolecular assemblies and advanced nanomaterials. The furan ring can be incorporated into polymers and conjugated systems, while the sulfonyl group can engage in specific non-covalent interactions or act as a reactive handle for surface functionalization. acs.orgresearchgate.netmdpi.com

Emerging trends in this domain include:

Furan-Based Polymers and Materials: Furan derivatives, particularly 2,5-furandicarboxylic acid (FDCA), are being used to create bio-based polymers with properties comparable or superior to their petroleum-based counterparts. acs.orgnih.govumw.edu.pl this compound could be used to synthesize specialty polymers or to functionalize existing furan-based polymers, introducing new properties for applications in organic electronics or advanced coatings. rsc.orgacs.orgnbinno.comntu.edu.sg

Self-Assembling Systems: The sulfonyl group is an effective hydrogen bond acceptor, a property that can be exploited in the design of self-assembling molecular systems. sioc-journal.cnnih.gov By reacting this compound with molecules containing complementary functionalities (e.g., amines to form sulfonamides), it is possible to create architectures that self-assemble through hydrogen bonding and π-stacking interactions involving the furan rings. researchgate.netacs.org These systems could find applications in catalysis, sensing, or drug delivery.

Nanomaterial Functionalization: The high reactivity of the sulfonyl chloride group makes it an ideal anchor for covalently attaching furan-containing molecules to the surfaces of nanoparticles, quantum dots, or other nanostructures. This could impart specific optical, electronic, or recognition properties to the nanomaterials, opening doors for their use in biosensors, bioelectronics, and targeted therapies. encyclopedia.pubx-mol.netresearchgate.netresearchgate.netmdpi.com

Integration of Artificial Intelligence and Machine Learning for Reaction Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and materials discovery. Applying these tools to this compound can significantly accelerate research and development.

Future directions include:

Reaction Optimization: Machine learning algorithms, particularly Bayesian optimization, can efficiently explore complex reaction parameter spaces (e.g., temperature, solvent, catalyst, stoichiometry) to maximize yield and selectivity for the synthesis of this compound and its derivatives. This approach can reduce the number of experiments required by a significant margin compared to traditional methods.

Predictive Reactivity Models: By training ML models on large datasets of chemical reactions, it is possible to predict the outcome of novel transformations involving this compound. These models can help chemists identify promising reaction pathways and prioritize experimental efforts, leading to the discovery of new synthetic methodologies.

De Novo Design of Functional Molecules: AI can be used to design novel molecules with desired properties that incorporate the furan-2-sulfonyl scaffold. By combining generative models with property prediction algorithms, researchers can identify new drug candidates, functional dyes, or polymer monomers for synthesis and testing, vastly expanding the application space of this versatile chemical.

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| Bayesian Optimization | Optimize reaction conditions for synthesis and derivatization | Reduced experimental cost and time; improved yields and purity |

| Retrosynthesis Planning | Identify novel and efficient synthetic routes | Discovery of more sustainable and cost-effective manufacturing processes |

| Reaction Outcome Prediction | Predict the products and yields of unknown reactions | Accelerated discovery of new chemical transformations |

| Generative Models | Design new molecules with targeted properties (e.g., bioactivity, electronic properties) | Rapid identification of new leads for pharmaceuticals and materials science |

常见问题

Basic Research Questions

Q. What are the optimal laboratory conditions for synthesizing Furan-2-sulfonyl Chloride, and how can side reactions be minimized?

- Methodological Answer : The synthesis typically involves sulfonation of furan derivatives using chlorosulfonic acid under controlled temperatures (0–5°C). Solvent selection (e.g., dichloromethane) and slow reagent addition are critical to minimize exothermic side reactions like polymer formation. Post-reaction quenching with ice-water and extraction with non-polar solvents can improve yield . Purity monitoring via thin-layer chromatography (TLC) is recommended to detect intermediates.

Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : H NMR peaks for the furan ring protons typically appear at δ 7.5–8.0 ppm (doublets), while the sulfonyl chloride group influences deshielding. C NMR should confirm the sulfonyl carbon at ~120–130 ppm .

- IR Spectroscopy : Look for S=O stretching vibrations at 1360–1380 cm and 1140–1160 cm. Absence of OH stretches (3200–3600 cm) indicates anhydrous conditions during synthesis .

- HPLC/MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity. Mass spectra should show [M+H] peaks matching the molecular weight (162.59 g/mol) .

Q. What safety protocols are critical when handling this compound due to its hydrolytic sensitivity?

- Methodological Answer : Conduct reactions in a fume hood with nitrile gloves and chemical-resistant aprons. Store the compound in airtight, moisture-free containers under inert gas (argon/nitrogen). Immediate neutralization of spills with sodium bicarbonate is advised to prevent HCl release. Regularly monitor air quality for SO emissions using gas detectors .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effect of the sulfonyl group on the furan ring. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites susceptible to nucleophilic attack. Solvent effects (e.g., DMSO vs. THF) can be incorporated using the Polarizable Continuum Model (PCM) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound derivatives?

- Methodological Answer :

- Variable Temperature NMR : Use to distinguish dynamic effects (e.g., rotational isomerism) from impurities.

- 2D NMR (COSY, HSQC) : Correlate proton-proton coupling and carbon-proton connectivity to confirm structural assignments.

- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure, particularly for regiochemical anomalies .

Q. How does the electronic structure of the furan ring influence the stability of this compound under varying pH conditions?

- Methodological Answer : The electron-deficient furan ring (due to sulfonyl withdrawal) increases susceptibility to hydrolysis at basic pH. Kinetic studies (UV-Vis monitoring at 270 nm) can quantify degradation rates. Buffered solutions (pH 4–7) stabilize the compound, while pH > 8 accelerates decomposition via nucleophilic displacement. Compare with non-aromatic sulfonyl chlorides (e.g., alkanesulfonyl chlorides) to isolate electronic effects .

Data Management and Reproducibility

Q. How should researchers document experimental parameters to ensure reproducibility in this compound studies?

- Methodological Answer :

- Detailed Logs : Record reaction times, temperature gradients, and solvent batches.

- Metadata Tagging : Use digital lab notebooks (e.g., LabArchives) to link raw spectral files (JCAMP-DX format) with experimental conditions.

- Statistical Validation : Report yields as mean ± standard deviation (n ≥ 3) and include negative controls (e.g., hydrolysis controls) .